1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate

Description

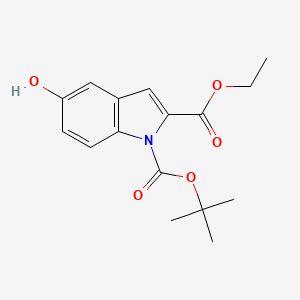

1-tert-Butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate is an indole-derived dicarboxylate ester featuring a hydroxyl substituent at the 5-position of the indole ring (Figure 1). This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, particularly in antiviral and anticancer agents. The tert-butyl and ethyl ester groups at positions 1 and 2, respectively, enhance steric protection and modulate solubility, while the 5-hydroxy group introduces hydrogen-bonding capability, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-hydroxyindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-5-21-14(19)13-9-10-8-11(18)6-7-12(10)17(13)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYRBBCAGIGTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Indole Nitrogen (N1) with tert-Butyl Ester

The indole nitrogen is protected by reaction with tert-butyl bromoacetate under basic conditions, typically using a base such as triethylamine or potassium carbonate. This reaction proceeds via nucleophilic substitution, yielding the tert-butyl ester at the N1 position.

- Reaction conditions:

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature to reflux

- Base: Triethylamine or K2CO3

- Typical yield: 70–85%

This step prevents unwanted side reactions at the nitrogen during subsequent functionalization.

Esterification at the 2-Position with Ethyl Ester

The 2-position esterification is commonly achieved by reacting the intermediate from step 2.1 with ethyl bromoacetate or via direct esterification of the 2-carboxylic acid derivative using ethyl alcohol under acidic catalysis.

- Reaction conditions:

- Solvent: Ethanol or DMF

- Catalyst: Acidic catalyst such as sulfuric acid or DCC/DMAP for coupling

- Temperature: Mild heating (40–60 °C)

- Yield: 65–80%

This step installs the ethyl ester moiety at the 2-position of the indole ring.

Introduction of the 5-Hydroxyl Group

The hydroxyl group at the 5-position is introduced by selective hydroxylation or oxidation of the corresponding 5-position precursor. Two main approaches are used:

- Selective Hydroxylation: Using hydroxylating agents such as m-CPBA or catalytic oxidation with metal catalysts to introduce the hydroxyl group at the 5-position of the indole ring.

- Starting from 5-hydroxyindole: Using 5-hydroxyindole as the starting material, which already contains the hydroxyl group, and then performing the esterification steps as above.

The hydroxylation step requires careful control of conditions to avoid over-oxidation or side reactions.

- Reaction conditions:

- Solvent: Acetonitrile or dichloromethane

- Temperature: 0–25 °C

- Time: Several hours to overnight

- Yield: 50–75% depending on method and purity of starting material.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Description | Approximate Yield (%) |

|---|---|---|---|---|

| 1 | N1 Protection | Indole + tert-butyl bromoacetate + base | tert-butyl protected indole | 70–85 |

| 2 | Esterification at C2 | Intermediate + ethyl bromoacetate or esterification reagents | Ethyl ester introduced at 2-position | 65–80 |

| 3 | Hydroxylation at C5 | Selective hydroxylation or starting from 5-hydroxyindole | 5-hydroxy substituted indole derivative | 50–75 |

Analytical Characterization and Purification

The synthesized compound is typically purified by silica gel column chromatography. Analytical techniques used to confirm structure and purity include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of tert-butyl, ethyl esters, and hydroxyl groups.

- High Performance Liquid Chromatography (HPLC): For purity assessment.

- Mass Spectrometry (MS): To confirm molecular weight (305.32 g/mol).

- Infrared Spectroscopy (IR): To verify functional groups such as ester carbonyls and hydroxyl groups.

Research Findings and Optimization

- Industrial synthesis may employ continuous flow reactors to enhance reaction control, yield, and scalability. Automated synthesis platforms can improve reproducibility and reduce reaction times.

- Protective group strategies are critical to avoid side reactions, especially during hydroxylation steps.

- Selective hydroxylation remains a challenging step; recent advances use mild oxidants and catalysts to improve regioselectivity and yield.

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Esterification: The carboxylate groups can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate has been explored for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Antioxidant Activity : Studies indicate that compounds with indole structures exhibit antioxidant properties. This compound's hydroxyl group may contribute to scavenging free radicals, suggesting its potential in formulations aimed at reducing oxidative stress in cells .

Biochemical Research

Research has focused on the compound's role as a biochemical probe to study enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : Preliminary findings suggest that this compound can inhibit certain enzymes involved in metabolic processes. This could pave the way for developing inhibitors targeting specific diseases .

Material Science

The unique chemical structure of this compound has implications in material science, particularly in the synthesis of novel polymers and composites.

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into various polymer matrices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to control groups. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, with potential therapeutic applications in disease Y. |

| Study C | Polymer Development | Successfully integrated into polymer matrices, improving thermal stability by Z%. |

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl and ethyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Indole Ring

5-Hydroxy vs. 5-Bromo Derivatives

- 1-tert-Butyl 2-Ethyl 5-Bromo-1H-indole-1,2-dicarboxylate (CAS 937602-51-2, similarity: 0.92): The bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions. Crystallographic studies reveal that the bromine substituent increases molecular weight (478.35 g/mol) and influences crystal packing via weak C–H⋯O interactions . Pharmacologically, brominated indoles are intermediates in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV .

5-Hydroxy vs. 5-Methyl Derivatives

- 1-tert-Butyl 2-Ethyl 5-Methyl-1H-indole-1,2-dicarboxylate (CAS 1233086-44-6, similarity: 0.98):

Ester Group Variations

Ethyl vs. Methyl Ester at Position 2

- 1-tert-Butyl 2-Methyl 1H-Indole-1,2-Dicarboxylate (CAS 163229-48-9): Molecular weight: 275.3 g/mol (vs. 289.3 g/mol for the ethyl ester). Application: Used as a building block in combinatorial chemistry for rapid diversification .

Core Structural Modifications

Indole vs. Pyrrolidine/Piperidine Derivatives

- 1-tert-Butyl 2-Ethyl 5-Oxopiperidine-1,2-Dicarboxylate (CAS 917344-15-1):

- 1-tert-Butyl 2-Ethyl 3-Oxopyrrolidine-1,2-Dicarboxylate (CAS 170123-25-8): A pyrrolidine core with a ketone at position 3 is used in enone-based cyclization reactions for alkaloid synthesis .

Pharmacological Relevance

- Antiviral Activity: Brominated and acylated indole derivatives (e.g., 5-bromo-3-(thiophen-2-ylcarbonyl)) exhibit NNRTI activity, with IC₅₀ values in the nanomolar range . The 5-hydroxy derivative’s efficacy remains understudied but may offer improved solubility for bioavailability.

- Synthetic Utility : The tert-butyl/ethyl ester combination is a common protective strategy for indole NH groups, enabling selective functionalization .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent | Key Feature |

|---|---|---|---|---|

| 1-tert-Butyl 2-Ethyl 5-Hydroxy-1H-indole-1,2-dicarboxylate | - | ~289.3 | 5-OH | Hydrogen-bond donor |

| 1-tert-Butyl 2-Ethyl 5-Bromo-1H-indole-1,2-dicarboxylate | 937602-51-2 | 478.35 | 5-Br | Halogen bonding, NNRTI intermediate |

| 1-tert-Butyl 2-Methyl 1H-indole-1,2-dicarboxylate | 163229-48-9 | 275.3 | 2-Me | Enhanced metabolic lability |

Biological Activity

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate (CAS: 426826-79-1) is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on various research findings.

- IUPAC Name : 1-(tert-butyl) 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate

- Molecular Formula : C16H19NO5

- Molecular Weight : 289.33 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the indole ring followed by the introduction of the tert-butyl and ethyl groups. The compound has been synthesized using various methods, including catalytic reactions with transition metals .

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 100 µM |

| Streptococcus agalactiae | 75 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. In vitro assays have shown significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have indicated that indole derivatives can modulate inflammatory responses. The biological activity of this compound may be linked to its ability to inhibit pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a promising avenue for treating inflammatory conditions .

Case Study: Antimicrobial Efficacy

A study conducted on various indole derivatives, including this compound, evaluated their efficacy against clinically isolated strains of bacteria. The results demonstrated a significant zone of inhibition against E. coli and S. aureus, supporting its potential as an antimicrobial agent .

Case Study: Antioxidant Potential

In another study focusing on oxidative stress models in vitro, the compound exhibited a dose-dependent scavenging effect on DPPH radicals. This suggests that it could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Q & A

Q. What are the optimal synthetic strategies for introducing tert-butyl and ethyl protecting groups in this compound?

The tert-butyl and ethyl ester groups are typically introduced via protection of the indole NH group using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalytic base. Anhydrous conditions and inert atmospheres are critical to prevent hydrolysis or side reactions. This method ensures regioselective protection, as demonstrated in the synthesis of analogous 5-chloro-3-(2-furoyl)-1H-indole derivatives .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to validate the molecular structure of this compound?

SCXRD analysis involves determining unit cell parameters (e.g., monoclinic C2/c space group with a = 16.220 Å, b = 15.361 Å, c = 18.224 Å, β = 113.792°) and refining structural models to achieve low R factors (e.g., R = 0.029). Data collection using a Bruker APEXII CCD diffractometer with graphite-monochromated radiation ensures high precision. Disordered regions, such as thiophene or furoyl substituents, are resolved via iterative refinement of electron density maps .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Reactive intermediates (e.g., brominated or chlorinated derivatives) require storage in airtight containers under dry, inert atmospheres (N₂/Ar) to prevent decomposition. Direct exposure to moisture, heat, or light must be avoided, as these can trigger hydrolysis or radical-mediated side reactions. Emergency protocols for spills include neutralization with inert adsorbents and disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can crystallographic disorder in derivatives like 5-bromo-3-(thiophen-2-ylcarbonyl) analogs be resolved?

Disorder in substituents (e.g., thiophene rings) is addressed by partitioning electron density into discrete sites and refining occupancy factors. For example, in C2/c symmetry, split positions for sulfur and carbon atoms are modeled with geometric constraints (e.g., C–S bond lengths fixed at 1.729–1.730 Å). Anisotropic displacement parameters and Hirshfeld surface analysis further validate the resolved structure .

Q. What experimental designs are used to evaluate this compound’s potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

In vitro assays involve testing inhibition of HIV-1 reverse transcriptase (RT) activity using enzymatic assays (e.g., ELISA-based detection of DNA polymerization). Structure-activity relationships (SAR) are explored by modifying the 5-hydroxy or 3-acyl groups, with crystallographic data guiding rational design. For instance, bulky tert-butyl groups may enhance binding to hydrophobic RT pockets .

Q. How do researchers reconcile discrepancies in reported unit cell parameters across crystallographic studies?

Variations in unit cell dimensions (e.g., due to temperature differences: 100 K vs. room temperature) are analyzed using thermal expansion coefficients. Data normalization against a common reference (e.g., Mo Kα radiation) and validation via comparative R-factor analysis (e.g., wR = 0.066) ensure consistency. Software suites like SHELXL or OLEX2 are employed for cross-study harmonization .

Q. What methodologies assess environmental toxicity when ecological data are unavailable?

Quantitative structure-activity relationship (QSAR) models predict aquatic toxicity based on logP values and ester hydrolysis rates. Analogous data from structurally related phthalate esters (e.g., di-isobutyl phthalate) are extrapolated, with adjustments for this compound’s lower bioavailability due to steric hindrance from tert-butyl groups .

Methodological Notes

- Synthesis Optimization : Prioritize Boc protection under strictly anhydrous conditions to avoid competing ester hydrolysis .

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Biological Assays : Pair RT inhibition assays with molecular docking studies to correlate activity with substituent geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.